OPC-21268 - 131631-89-5

OPC-21268

Catalog Number: EVT-277583
CAS Number: 131631-89-5
Molecular Formula: C26H31N3O4
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1-(4-(3-Acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone, commonly referred to as OPC-21268, is a synthetic, non-peptide, orally active compound that acts as a selective antagonist of the vasopressin V1 receptor (V1R). [] It has been extensively studied in the context of cardiovascular research, particularly in relation to hypertension and heart failure, due to the role of vasopressin in these conditions. [, ]

Future Directions
  • Diabetic nephropathy: Further research is needed to evaluate the long-term effects of OPC-21268 in preventing the development and progression of diabetic nephropathy, particularly in relation to its potential role in reducing albuminuria. []
  • Acute myocardial infarction: Further investigation is warranted to assess the effectiveness of different V1R antagonists, including OPC-21268, in attenuating myocardial injury following myocardial infarction in various animal models. []
  • Novel therapeutic applications: The development of new non-peptide, orally effective V1R antagonists, building on the foundation laid by OPC-21268, may lead to more targeted therapeutic interventions for various cardiovascular diseases. [, ]

Arginine Vasopressin (AVP)

Relevance: AVP is the endogenous ligand for the receptor that OPC-21268 antagonizes. Numerous studies in the provided papers investigate the effects of OPC-21268 in comparison to the effects of AVP, demonstrating its role as an antagonist. For example, OPC-21268 effectively inhibited AVP-induced vasoconstriction in rat and human models. [ [] , [], [] , [] ]

[deamino-cis1,D-Arg8]-vasopressin (dDAVP)

Relevance: dDAVP was used in a study to differentiate between V1 and V2 receptor-mediated effects in conscious dogs. The results showed that dDAVP, like OPC-21268, increased renal blood flow, suggesting a potential role of V2 receptors in this effect. [ [] ] This further supports the selectivity profile of OPC-21268 for V1 receptors.

[d(CH2)5,sarcosine7]arginine vasopressin

Relevance: This compound was used as a radioligand in binding studies to characterize the interaction of OPC-21268 with V1 receptors. [ [] ] Its use helped confirm the V1 receptor blocking activity of OPC-21268.

[3H]desGly-NH2(9)]d(CH2)5,D-Ile2,Ile4] AVP

Relevance: This compound was utilized as a radioligand in binding assays to investigate the selectivity profile of OPC-21268. The results demonstrated that OPC-21268 had minimal effect on the binding of this radioligand to V2 receptors, confirming its selectivity for V1 receptors. [ [] ]

[d(CH2)5Tyr(Me)AVP]

Relevance: This peptide antagonist was used in several studies in direct comparison to OPC-21268 to explore the distinct mechanisms of action of the two V1 antagonists. [ [], [] ] While both compounds blocked AVP-induced effects, their kinetics and reversibility profiles differed, suggesting different binding modes to the V1 receptor.

SR49059

Relevance: SR49059 was used as a comparative compound to OPC-21268 in binding and functional studies on human vascular smooth muscle cells. SR49059 showed significantly higher potency than OPC-21268 in inhibiting AVP binding and function in these cells, suggesting the potential existence of V1a receptor subtypes with different affinities for various antagonists. [ [] ] In another study, SR49059 exhibited higher potency than OPC-21268 in blocking AVP-induced human platelet aggregation. [ [] ]

OPC-31260

Relevance: OPC-31260 was frequently used alongside OPC-21268 in research to distinguish between V1- and V2-mediated effects of vasopressin. For example, in studies on the negative inotropic response to vasopressin, both OPC-21268 and OPC-31260 were shown to independently inhibit the response, suggesting involvement of both V1 and V2 receptors. [ [] ]

Phenylephrine

Relevance: Phenylephrine was used as a control in several studies to demonstrate the specificity of OPC-21268 for V1 receptors. For example, while OPC-21268 attenuated AVP-induced vasoconstriction, it did not affect the vasoconstriction induced by phenylephrine, confirming its selective action on the vasopressin system and not on other vasoactive pathways. [ [] ]

SSR149415

Relevance: SSR149415 was utilized in a study focusing on the role of vasopressin in insulin release from islet cells. In comparison to SR49059 and OPC-21268, which are primarily V1a antagonists, SSR149415 was the only one that effectively blocked AVP-induced insulin release. [ [] ] This difference in activity highlighted the involvement of V1b receptors in this particular physiological process.

[Phe2, Ile3, Orn8] vasopressin (PO-VT)

Relevance: PO-VT was used in a study investigating the effect of AVP on ciliary motility, and its potency was compared to AVP and other analogs, including a V1b agonist and dDAVP (V2 agonist). [ [] ] The results, along with the inhibitory effects of OPC-21268, suggested the involvement of V1b receptors in AVP-mediated ciliary stimulation.

[deamino1, D-3-(pyridyl) Ala2-Arg8] vasopressin (DP-VP)

Relevance: DP-VP was used in a study investigating the effect of AVP on ciliary motility, and its potency was compared to AVP and other analogs, including a V1a agonist and dDAVP (V2 agonist). [ [] ] The findings, in conjunction with the inhibitory effects of OPC-21268, suggested the involvement of V1b receptors in AVP-mediated ciliary stimulation.

Ramipril

Relevance: Ramipril was used in a study comparing the long-term effects of short-term ACE inhibition (ramipril) and V1A receptor blockade (OPC-21268) on the development of hypertension in SHR. [ [] ] Both treatments caused a sustained reduction in blood pressure, suggesting potential roles for both the renin-angiotensin and vasopressin systems in the development of hypertension.

Overview

OPC 21268 is a non-peptide antagonist specifically targeting the arginine vasopressin V1 receptor. It has garnered attention for its potential therapeutic applications, particularly in conditions such as heart failure and hypertension. The compound is characterized by its ability to inhibit vasopressin-induced vasoconstriction, making it a subject of interest in cardiovascular research.

Source and Classification

OPC 21268 was first described in the early 1990s and is classified as a small molecule drug. Its chemical structure is defined as 1-{1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl}-3,4-dihydro-2(1H)-quinolinone. The compound has been shown to selectively bind to V1 receptors in various biological tissues, including the liver and kidney, demonstrating its specificity over V2 receptors, which are less affected by OPC 21268 at therapeutic concentrations .

Synthesis Analysis

Methods and Technical Details

The synthesis of OPC 21268 involves several key steps that utilize standard organic chemistry techniques. Initial steps typically include the formation of the quinolinone core followed by the introduction of functional groups that confer specificity to the V1 receptor. The synthesis has been documented to involve reactions such as acylation and etherification, leading to the final product .

The synthesis can be summarized as follows:

  1. Formation of Quinolinone Core: Starting materials undergo cyclization reactions.
  2. Functionalization: Introduction of the piperidine and benzoyl groups through acylation.
  3. Final Modifications: Adjustments to achieve desired pharmacological properties.
Molecular Structure Analysis

Structure and Data

The molecular formula for OPC 21268 is C18H24N2O3. The compound features a complex structure that includes a piperidine ring, a benzoyl moiety, and an acetylaminopropoxy side chain. The spatial arrangement of these components allows for optimal interaction with the V1 receptor.

  • Molecular Weight: Approximately 316.40 g/mol
  • Key Functional Groups:
    • Piperidine (basic nitrogen-containing ring)
    • Benzoyl (aromatic carbonyl group)
    • Acetylaminopropoxy (ether linkage)
Chemical Reactions Analysis

Reactions and Technical Details

OPC 21268 primarily functions through competitive antagonism at the arginine vasopressin V1 receptor. In vitro studies have demonstrated that it effectively displaces radiolabeled vasopressin from its binding sites in liver and kidney tissues, indicating its potency as an antagonist with an IC50 value of approximately 40 nmol/L for liver V1 receptors .

Additionally, OPC 21268 has been shown to reduce vasopressin-induced responses in various experimental models, highlighting its potential utility in modulating vascular tone.

Mechanism of Action

Process and Data

The mechanism of action for OPC 21268 involves blocking the vasopressin V1 receptor, which plays a crucial role in mediating vasoconstriction and water retention in the kidneys. By inhibiting this receptor, OPC 21268 leads to decreased vascular resistance and increased diuresis, which can be beneficial in treating conditions like hypertension and heart failure.

  • Binding Affinity: The compound exhibits high binding affinity for V1 receptors, effectively preventing vasopressin from eliciting its physiological effects.
  • Pharmacodynamics: The time-dependent effects observed in animal models suggest that OPC 21268 maintains its antagonistic properties over extended periods following administration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited aqueous solubility may affect bioavailability.
  • Stability: Stability under physiological conditions has been demonstrated, although specific degradation pathways remain to be fully characterized.

Relevant data on solubility and stability are essential for understanding how OPC 21268 can be formulated for therapeutic use.

Applications

Scientific Uses

OPC 21268's primary applications lie within cardiovascular research and potential therapeutic interventions for heart failure and hypertension. Its role as a selective vasopressin V1 receptor antagonist positions it as a candidate for further clinical development aimed at managing conditions associated with excessive vasoconstriction or fluid retention.

Research continues to explore additional applications of OPC 21268 in various experimental models, assessing its efficacy not only in cardiovascular contexts but also in other areas impacted by vasopressin signaling pathways .

Introduction to OPC 21268 in Vasopressin Receptor Research

Historical Development and Discovery of Nonpeptide Vasopressin Antagonists

The quest for targeted vasopressin receptor antagonists represents a significant chapter in cardiovascular and renal pharmacology. Before the 1990s, vasopressin research relied heavily on peptide analogues that suffered from poor oral bioavailability, short duration of action, and lack of receptor subtype selectivity. These limitations impedited both basic research and therapeutic applications. The breakthrough came when researchers shifted focus to nonpeptide compounds, employing random screening approaches on small molecule libraries to identify novel chemical scaffolds with antagonistic properties. This strategy led to the discovery of OPC-21268 (N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]-acetamide), the first orally active, nonpeptide vasopressin V1 receptor antagonist, reported by Yamamura and colleagues in 1991 [2].

OPC-21268 emerged from a systematic exploration of chemical diversity libraries by Otsuka Pharmaceutical researchers. Its identification marked a watershed moment in endocrinology and pharmacology, demonstrating that high-affinity, selective vasopressin receptor blockade could be achieved with small molecules. This discovery catalyzed intensive research efforts across the pharmaceutical industry, rapidly yielding additional antagonists targeting different vasopressin receptor subtypes. Within a few years, researchers identified the selective V2 antagonist OPC-31260, the mixed V1a/V2 antagonist YM-087 (Conivaptan), and the highly specific V1a antagonist SR49059 (Relcovaptan) [1]. This period represented a "golden age" in vasopressin antagonist development, with OPC-21268 serving as the pioneering molecule that validated the feasibility of targeting vasopressin receptors with nonpeptide compounds.

Table 1: Key Early Nonpeptide Vasopressin Receptor Antagonists

CompoundPrimary TargetDiscovery YearSignificanceChemical Class
OPC-21268V1a1991First orally active nonpeptide V1a antagonist1-phenylsulfonylindoline derivative
SR49059 (Relcovaptan)V1a1993High human V1a affinity1-phenylsulfonylindoline derivative
OPC-31260V2Early 1990sFirst selective V2 antagonistBenzazepine derivative
OPC-41061 (Tolvaptan)V2Mid-1990sFDA-approved for hyponatremiaBenzazepine derivative
YM-087 (Conivaptan)V1a/V2Mid-1990sDual antagonist, IV formulationBenzazepine derivative

The discovery of OPC-21268 fundamentally transformed vasopressin research methodologies. Prior to its development, studies investigating the physiological roles of vasopressin relied on peptidic antagonists like d(CH2)5Tyr(Me)AVP, which required parenteral administration and had limited research utility due to their short half-lives and partial agonist activity in some systems. OPC-21268's oral bioavailability enabled chronic dosing studies in animal models, permitting investigation of long-term vasopressin blockade effects. This characteristic proved essential for establishing causal relationships between vasopressin and various disease states, including hypertension, heart failure, and dysmenorrhea [1] [2]. The compound's discovery validated the approach of using random screening followed by rational structure-activity relationship (SAR) optimization for G-protein coupled receptors, a strategy subsequently applied to numerous other receptor targets.

Role of OPC 21268 in Advancing V1 Receptor Pharmacology

Receptor Selectivity and Binding Characteristics

OPC-21268 demonstrated a remarkable selectivity profile that enabled unprecedented precision in probing V1 receptor functions. Biochemical characterization revealed it possessed approximately 1000-fold greater affinity for V1 receptors compared to V2 receptors, making it the most selective V1 antagonist of its era [6]. This selectivity was quantified through radioligand binding assays, which showed a dissociation constant (Kd) of 25 nM for rat V1 receptors. However, an important species difference emerged when OPC-21268 was tested against human receptors, where its affinity (Ki = 8800 nM) was significantly lower [1] [6]. This species-specific affinity profile provided crucial insights into structural differences between rat and human vasopressin receptors, informing subsequent drug development efforts.

The binding mechanism of OPC-21268 was characterized through competition binding studies. These demonstrated that OPC-21268 competitively inhibited [3H]-arginine vasopressin binding to membrane preparations from rat liver (a V1-rich tissue) and rat kidney medulla [2] [7]. The competitive nature of this antagonism was particularly significant, as it contrasted with the irreversible binding behavior observed with earlier peptide antagonists like d(CH2)5Tyr(Me)AVP. When studied in cultured rat mesangial cells, washing after OPC-21268 treatment completely restored AVP-stimulated calcium transients to control levels, whereas peptide antagonist treatment caused irreversible effects even after washing [7]. This reversibility made OPC-21268 particularly valuable for physiological studies requiring temporary receptor blockade.

Table 2: Binding Affinity Profile of OPC-21268 Across Species and Receptor Subtypes

Receptor TypeSpeciesAffinity (Ki or Kd)Experimental SystemKey Implications
V1aRat25 nMLiver membranes, mesangial cellsHigh affinity for rat models
V1aHuman8800 nMRecombinant receptors, plateletsLimited human therapeutic utility
V2Rat~25,000 nMRenal medullary membranes1000-fold selectivity over V2
V1bRat>10,000 nMPituitary cellsMinimal interaction
Oxytocin receptorRat>10,000 nMUterine membranesHigh specificity for V1a

Mechanism of Action and Physiological Effects

At the cellular level, OPC-21268 functions as a specific antagonist of the V1a receptor signaling pathway. Vasopressin binding to V1a receptors normally activates Gq proteins, stimulating phospholipase C-β (PLC-β) and generating inositol trisphosphate (IP3) and diacylglycerol (DAG) second messengers. IP3 triggers calcium release from intracellular stores, while DAG activates protein kinase C. OPC-21268 effectively blocks this cascade by preventing vasopressin binding, thereby inhibiting the downstream calcium mobilization and protein kinase C activation [2] [5]. This mechanism was elegantly demonstrated in vascular smooth muscle cells and mesangial cells, where OPC-21268 dose-dependently inhibited AVP-induced intracellular calcium transients [7].

The physiological consequences of V1a receptor blockade were extensively characterized using OPC-21268. In vascular systems, OPC-21268 specifically antagonized AVP-induced vasoconstriction without affecting responses to other pressor agents. In conscious rats, oral administration of OPC-21268 (3-30 mg/kg) dose-dependently inhibited the pressor response to exogenous AVP [2]. Human studies in forearm resistance vessels demonstrated that intra-arterial infusion of AVP produced a biphasic response: low doses (0.02-0.09 ng/kg/min) caused vasoconstriction, while higher doses (1.2 ng/kg/min) induced vasodilation. Oral OPC-21268 (50-200 mg) significantly inhibited the vasoconstrictor responses to low-dose AVP while potentiating the vasodilatory response to high-dose AVP, without altering phenylephrine-induced vasoconstriction [3]. These findings illuminated the complex vascular actions of AVP and highlighted the physiological balance between V1-mediated vasoconstriction and V2-mediated vasodilation.

Beyond vascular effects, OPC-21268 revealed unexpected roles of V1a receptors in non-vascular tissues. The compound inhibited AVP-induced platelet aggregation through blockade of platelet V1a receptors [1] [5]. In renal tissues, autoradiographic studies with the later-developed V1a ligand [3H]-SR 49059 (a structural analog) demonstrated specific binding in the outer part of the inner medulla, primarily associated with medullary interstitial cells and vasa recta vascular elements [7]. This localization suggested roles for V1a receptors in renal medullary circulation and interstitial homeostasis, functions subsequently confirmed using OPC-21268 in experimental models.

Experimental Applications and Research Findings

OPC-21268 became an indispensable research tool for elucidating vasopressin's pathophysiological roles. In hypertension research, OPC-21268 administration to spontaneously hypertensive rats (SHR) revealed differential contributions of vasopressin to blood pressure regulation during developmental stages. Interestingly, when administered to prehypertensive SHRs (25-49 days old), OPC-21268 did not significantly delay hypertension development, in contrast to V2 antagonists which showed protective effects [8]. This finding suggested that V1a receptor activation might not be the primary driver of hypertension initiation in this model, though it did not exclude potential roles in established hypertension.

In vascular disease models, OPC-21268 demonstrated protective effects against AVP-induced coronary vasospasm and vascular smooth muscle cell proliferation [1]. These findings implicated vasopressin in vascular remodeling processes and suggested potential therapeutic applications in vasospastic disorders. The compound's efficacy in reducing vasoconstriction in Raynaud's phenomenon models supported clinical investigations of more potent V1a antagonists for this condition [1]. Additionally, OPC-21268 was instrumental in characterizing vasopressin's role in hepatic glucose metabolism, where V1a blockade inhibited AVP-stimulated glycogenolysis.

A particularly elegant application of OPC-21268 was in dissecting receptor subtype contributions in vascular beds expressing multiple vasopressin receptors. In perfused dog femoral arteries, both OPC-21268 (V1a-selective) and OPC-31260 (V2-selective) inhibited AVP-induced constriction, but with different potencies. The blocking effect of OPC-31260 was substantially greater than that of OPC-21268, suggesting that functional V2 receptors (previously thought to mediate only vasodilation) paradoxically contributed to vasoconstriction in this vascular bed [4]. This unexpected finding demonstrated that V2 receptors could mediate vasoconstriction in certain vessels and highlighted the complexity of vasopressin's vascular actions.

Through these diverse research applications, OPC-21268 established the physiological relevance of V1a receptors beyond simple vasoconstriction, implicating them in platelet function, cellular proliferation, metabolic regulation, and renal medullary circulation. The compound enabled researchers to distinguish between V1a-mediated and V2-mediated effects of vasopressin, providing a more nuanced understanding of this hormone's multifaceted physiological roles. Although its limited affinity for human receptors ultimately restricted clinical translation, OPC-21268's legacy persists in the form of more potent, human-effective V1a antagonists that emerged from the pharmacological principles it helped establish.

Table 3: Key Research Applications and Findings Using OPC-21268

Research AreaExperimental ModelKey Findings with OPC-21268Physiological Implications
Cardiovascular RegulationConscious ratsDose-dependent inhibition of AVP-induced pressor responseDemonstrated tonic vasopressor role of AVP
Human Vascular FunctionForearm resistance vesselsBlocked low-dose AVP vasoconstriction; enhanced high-dose vasodilationRevealed V1/V2 balance in human vasculature
Vascular ReactivityDog femoral arteriesInhibited AVP-induced constriction less potently than V2 antagonistSuggested unexpected V2 vasoconstrictor role
Platelet FunctionHuman platelet-rich plasmaInhibited AVP-induced platelet aggregationEstablished V1a role in thrombosis
Hypertension DevelopmentPrehypertensive SHRNo delay in hypertension onsetSuggested limited V1a role in hypertension initiation
Renal CirculationRat kidneyBlocked AVP-induced medullary vasoconstrictionRevealed role in renal hemodynamics

Properties

CAS Number

131631-89-5

Product Name

Opc 21268

IUPAC Name

N-[3-[4-[4-(2-oxo-3,4-dihydroquinolin-1-yl)piperidine-1-carbonyl]phenoxy]propyl]acetamide

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C26H31N3O4/c1-19(30)27-15-4-18-33-23-10-7-21(8-11-23)26(32)28-16-13-22(14-17-28)29-24-6-3-2-5-20(24)9-12-25(29)31/h2-3,5-8,10-11,22H,4,9,12-18H2,1H3,(H,27,30)

InChI Key

KSNUCNRMDYJBKT-UHFFFAOYSA-N

SMILES

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43

Solubility

Soluble in DMSO

Synonyms

1-(1-(4-(3-acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone
OPC 21268
OPC-21268

Canonical SMILES

CC(=O)NCCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)CCC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.